Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound that incorporates a quinoxaline moiety with a spirocyclic structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C16H19N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound can be sourced from various chemical databases and research publications. Notably, it is listed in PubChem and other scientific literature where its synthesis and applications have been discussed extensively.
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone falls under the category of heterocyclic compounds, specifically quinoxalines, which are known for their diverse pharmacological properties. It is also classified as a spiro compound due to its unique bicyclic structure.
The synthesis of quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step reactions that may include:
The synthesis may require specific reagents such as:
The molecular structure of quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone features:
The following structural data has been computed:
C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3
This data aids in computational modeling and further studies regarding its interactions with biological targets.
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has been evaluated for its reactivity in various chemical environments:
These reactions often involve:
The mechanism of action of quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone primarily revolves around its interaction with specific receptors in the body:
Research indicates that compounds with similar structures often exhibit these pharmacological effects, supporting further investigation into this compound's therapeutic potential.
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is typically characterized by:
Key chemical properties include:
Quinoxalin-2-y(1-oza -4-thia -8 -azaspiro[4.5]decan -8 -yl)methanone has potential applications in various fields:
This compound represents an interesting area of study due to its unique structure and promising biological activities, warranting further research into its full potential in therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: